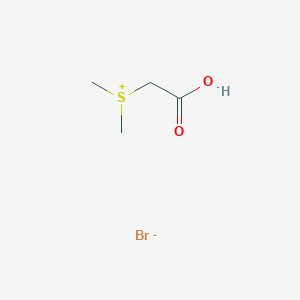![molecular formula C13H30N2O4Si B14297348 N-Propyl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 119789-80-9](/img/structure/B14297348.png)
N-Propyl-N'-[3-(triethoxysilyl)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Propyl-N’-[3-(triethoxysilyl)propyl]urea is a versatile organosilane compound widely used in various scientific and industrial applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it an essential component in surface modification, adhesion promotion, and as a coupling agent in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of propylamine with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions. The reaction proceeds as follows:
Propylamine+3-(Triethoxysilyl)propyl isocyanate→N-Propyl-N’-[3-(triethoxysilyl)propyl]urea
Industrial Production Methods
In industrial settings, the production of N-Propyl-N’-[3-(triethoxysilyl)propyl]urea is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .
化学反应分析
Types of Reactions
N-Propyl-N’-[3-(triethoxysilyl)propyl]urea undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the triethoxysilyl groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can condense with other silanol groups or with hydroxyl groups on surfaces to form strong siloxane bonds.
Substitution: The urea moiety can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by heating or using catalysts such as acids or bases.
Substitution: Requires nucleophilic reagents and is usually performed under mild conditions to prevent degradation of the compound.
Major Products Formed
Siloxane Networks: Formed through hydrolysis and condensation reactions, leading to the formation of cross-linked siloxane structures.
Substituted Urea Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
N-Propyl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research, including:
Surface Modification: Used to modify the surface properties of materials such as glass, metals, and polymers to enhance adhesion, wettability, and chemical resistance.
Catalyst Support: Employed as a ligand to immobilize catalysts on solid supports, improving their stability and reusability.
Biomedical Applications: Utilized in the functionalization of nanoparticles for drug delivery, imaging, and diagnostic applications.
Polymer Chemistry: Acts as a coupling agent in the synthesis of hybrid materials, enhancing the compatibility between organic and inorganic components.
作用机制
The mechanism of action of N-Propyl-N’-[3-(triethoxysilyl)propyl]urea involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl groups undergo hydrolysis to form silanol groups, which can then condense with hydroxyl groups on surfaces to form siloxane bonds. This results in the formation of a stable, cross-linked network that enhances the mechanical and chemical properties of the modified surfaces .
相似化合物的比较
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains ethylenediamine instead of urea.
N-(Triethoxysilylpropyl)urea: Similar in structure but lacks the propyl group.
Uniqueness
N-Propyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its dual functionality, combining the properties of both urea and triethoxysilyl groups. This allows it to form strong bonds with a wide range of substrates, making it highly versatile in various applications .
属性
CAS 编号 |
119789-80-9 |
|---|---|
分子式 |
C13H30N2O4Si |
分子量 |
306.47 g/mol |
IUPAC 名称 |
1-propyl-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C13H30N2O4Si/c1-5-10-14-13(16)15-11-9-12-20(17-6-2,18-7-3)19-8-4/h5-12H2,1-4H3,(H2,14,15,16) |
InChI 键 |
MMSFJRXKYJJXSB-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NCCC[Si](OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)

![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)
![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)

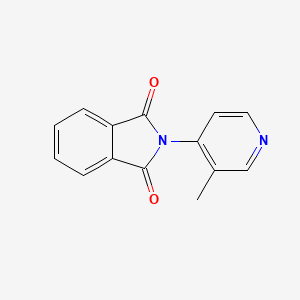

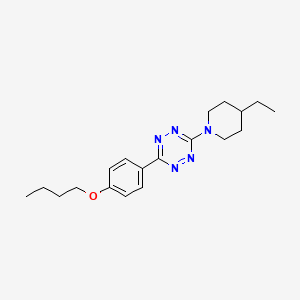
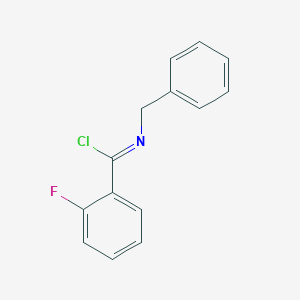
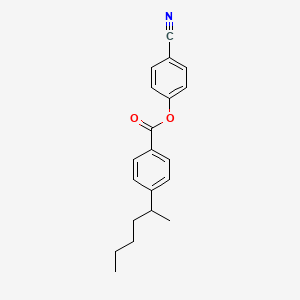
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
